

A Comparative Guide to the Spectral Data of Mono-Boc-Protected Diamines

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Compound of Interest

Compound Name: *tert*-Butyl (2-aminoethyl)
(benzyl)carbamate

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For researchers, scientists, and drug development professionals, a precise understanding of the spectral characteristics of protected diamines is crucial for synthesis monitoring, quality control, and structural elucidation. This guide provides a detailed comparison of the spectral data for three common mono-Boc-protected diamines: N-Boc-1,2-diaminoethane, N-Boc-1,3-diaminopropane, and N-Boc-1,4-diaminobutane. The information presented is supported by experimental data and detailed methodologies to aid in the accurate identification and differentiation of these key synthetic intermediates.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex nitrogen-containing molecules. Its stability under a wide range of conditions and the facility of its removal make it an invaluable tool. This guide focuses on the spectral nuances that arise from varying the methylene spacer length in mono-Boc-protected diamines.

Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the three diamine derivatives.

Table 1: ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
N-Boc-1,2-diaminoethane	5.55	brs	-NH-C(=O)
	4.54	brs	-NH ₂
	3.24	d, J = 5.2 Hz	-CH ₂ -NH-Boc
	2.86	brs	-CH ₂ -NH ₂
	1.44	s	-C(CH ₃) ₃
N-Boc-1,3-diaminopropane[1]	5.33	brs	-NH-C(=O)
	4.95	brs	-NH ₂
	3.21	d, J = 5.6 Hz	-CH ₂ -NH-Boc
	2.82	t, J = 6.4 Hz	-CH ₂ -NH ₂
	1.70	quint, J = 6.6 Hz	-CH ₂ -CH ₂ -CH ₂ -
N-Boc-1,4-diaminobutane[1]	1.43	s	-C(CH ₃) ₃
	4.89	brs	-NH-C(=O)
	3.11	brs	-CH ₂ -NH-Boc & -NH ₂
	2.75	t, J = 6.4 Hz	-CH ₂ -NH ₂
	1.52	m	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
N-Boc-1,4-diaminobutane[1]	1.44	s	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ) ppm	Assignment
N-Boc-1,2-diaminoethane[1]	156.3	-C=O
79.3	-C(CH ₃) ₃	
41.8	-CH ₂ -NH-Boc	
41.1	-CH ₂ -NH ₂	
28.4	-C(CH ₃) ₃	
N-Boc-1,3-diaminopropane[1]	156.3	-C=O
79.1	-C(CH ₃) ₃	
38.4	-CH ₂ -NH-Boc	
37.9	-CH ₂ -NH ₂	
31.3	-CH ₂ -CH ₂ -CH ₂ -	
28.5	-C(CH ₃) ₃	
N-Boc-1,4-diaminobutane[1]	156.1	-C=O
79.1	-C(CH ₃) ₃	
41.3	-CH ₂ -NH ₂	
40.3	-CH ₂ -NH-Boc	
29.8	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -	
28.5	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -	
27.4	-C(CH ₃) ₃	

Table 3: FTIR Spectral Data (Characteristic Peaks)

Compound	$\nu(\text{N-H})$ str (cm^{-1})	$\nu(\text{C-H})$ str (cm^{-1})	$\nu(\text{C=O})$ str (cm^{-1})	$\delta(\text{N-H})$ bend (cm^{-1})
N-Boc-1,2-diaminoethane	~3350, ~3290	~2975, ~2870	~1690	~1520
N-Boc-1,3-diaminopropane	~3360, ~3290	~2940, ~2860	~1690	~1525
N-Boc-1,4-diaminobutane	~3350, ~3290	~2930, ~2855	~1690	~1520

Note: The FTIR data is based on characteristic absorption regions for similar Boc-protected amines. Specific peak positions may vary slightly.

Table 4: Mass Spectrometry Data (EIMS)

Compound	Molecular Ion $[\text{M}]^+$ (m/z)	Key Fragment Ions (m/z)
N-Boc-1,2-diaminoethane[1]	160 (N.D.)	103 $[\text{M}-\text{C}_4\text{H}_9\text{O}]^+$, 87, 75, 57 $[\text{C}_4\text{H}_9]^+$, 43
N-Boc-1,3-diaminopropane[1]	174 (1)	118 $[\text{M}-\text{C}_4\text{H}_8]^+$, 101, 74, 57 $[\text{C}_4\text{H}_9]^+$
N-Boc-1,4-diaminobutane[1]	188 (1)	132 $[\text{M}-\text{C}_4\text{H}_8]^+$, 115, 103, 80, 70, 57 $[\text{C}_4\text{H}_9]^+$

N.D. = Not Detected

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the mono-Boc-protected diamine was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane

(TMS) as an internal standard.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: A standard proton experiment was performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C experiment was conducted to provide a spectrum with single lines for each unique carbon atom.

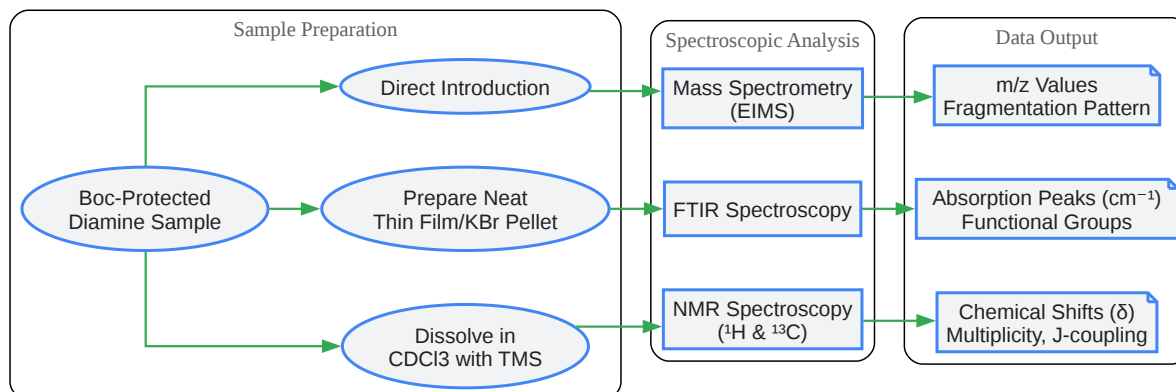
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. For solid samples, a KBr pellet was prepared.
- Instrumentation: FTIR spectra were recorded on a Perkin Elmer FT-IR 1600 spectrophotometer.[\[1\]](#)
- Data Acquisition: The spectra were acquired over a range of $4000\text{--}400\text{ cm}^{-1}$ with a sufficient number of scans for a high-quality spectrum. A background spectrum was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

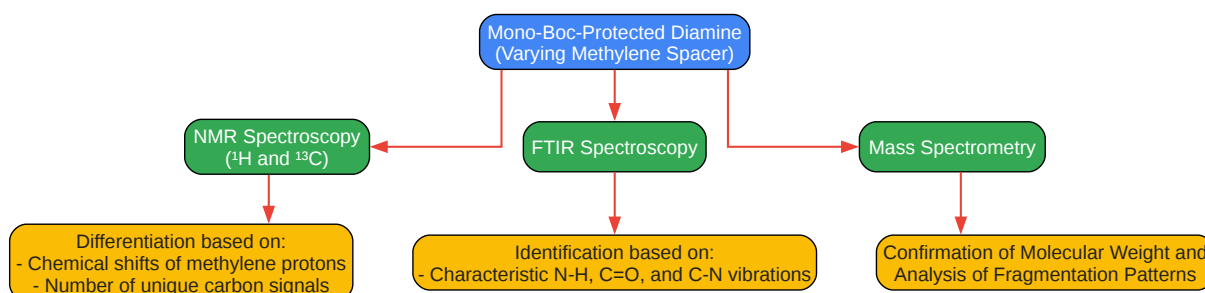
- Sample Introduction: The sample was introduced directly into the ion source of the mass spectrometer.
- Instrumentation: Electron Ionization Mass Spectrometry (EIMS) was performed on an Agilent Technologies 5975C MS Spectrometer at 70 eV.[\[1\]](#)
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions were recorded.

Mandatory Visualization



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Caption: Experimental workflow for spectral data acquisition.



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Caption: Logic for spectral data comparison.

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References

- 1. N-BOC-1,4-butanediamine, 95% 1 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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